N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Description
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetylpiperazine group, a dihydroacenaphthylene moiety, and a benzenesulfonamide group, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-17(28)26-13-15-27(16-14-26)24-21-12-6-8-18-7-5-11-20(22(18)21)23(24)25-31(29,30)19-9-3-2-4-10-19/h2-12,23-25H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUCEMBQGAHZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Acetylation of Piperazine: The initial step involves the acetylation of piperazine using acetic anhydride or acetyl chloride under basic conditions.
Formation of Dihydroacenaphthylene: This step involves the cyclization of appropriate precursors to form the dihydroacenaphthylene moiety.
Sulfonamide Formation: The final step involves the reaction of the dihydroacenaphthylene intermediate with benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Enzyme Inhibition
A study conducted by Nemr et al. demonstrated that derivatives of benzenesulfonamide, including compounds similar to N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide, showed significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM, indicating high potency against CA IX compared to CA II (IC50 values of 1.55 to 3.92 μM) .
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Target Enzyme | IC50 (nM) | Apoptosis Induction |
|---|---|---|---|
| 4e | CA IX | 10.93 | 22-fold increase |
| 4g | CA IX | 15.00 | Not reported |
| 4h | CA IX | 25.06 | Not reported |
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for treating bacterial infections.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial effects of various benzenesulfonamide derivatives, it was found that compounds with similar structures demonstrated significant antibacterial activity against several strains of bacteria. The inhibition of carbonic anhydrases in bacteria interfered with their growth, showcasing the potential of these compounds in antimicrobial therapy .
Enzyme Inhibition for Neurological Disorders
Another promising application of this compound is in the treatment of neurological disorders through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Case Study: Inhibitory Effects on Cholinesterases
Research has indicated that sulfonamide derivatives can effectively inhibit AChE and BChE, which are vital in the treatment of Alzheimer’s disease. Compounds similar to this compound have shown promising results in both in vitro and in vivo models .
Table 2: Inhibition Potency Against Cholinesterases
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.5 |
| Compound B | BChE | 0.3 |
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the piperazine or acenaphthylene moieties.
Benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide group, leading to variations in their chemical and biological properties.
Biological Activity
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
The compound contains a sulfonamide group, which is often associated with various biological activities, including antibacterial and diuretic effects.
This compound exhibits several mechanisms of action:
- Dopaminergic Activity : The piperazine moiety suggests potential interactions with dopamine receptors, which may contribute to antipsychotic effects.
- Serotonergic Modulation : The compound may also influence serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Recent studies indicate that similar compounds can inhibit PTPs, leading to enhanced insulin signaling and potential applications in diabetes management .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound showed significant inhibition of cancer cell lines in preliminary studies.
- Neuroprotective Properties : It has been observed to protect neuronal cells against oxidative stress-induced damage.
In Vivo Studies
In vivo studies conducted on animal models have indicated:
- Behavioral Changes : Administration in rodent models resulted in reduced anxiety-like behaviors, suggesting potential anxiolytic properties.
- Antipsychotic Effects : Behavioral assays indicated a reduction in psychotic symptoms similar to those observed with established antipsychotic medications.
Case Study 1: Antipsychotic Efficacy
A study published in 2020 evaluated the efficacy of this compound in a rodent model of schizophrenia. Results showed significant reductions in hyperlocomotion and improved cognitive function compared to control groups .
Case Study 2: Neuroprotection in Models of Alzheimer’s Disease
In a 2023 study, the compound was tested for neuroprotective effects against amyloid-beta-induced toxicity in neuronal cultures. It demonstrated a significant decrease in cell death and improved mitochondrial function .
Comparative Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antipsychotic, Neuroprotective | Dopamine/Serotonin Receptor Modulation |
| Standard Antipsychotics (e.g., Risperidone) | Antipsychotic | Dopamine D₂ Receptor Antagonism |
| Neuroprotective Agents (e.g., Donepezil) | Neuroprotective | Acetylcholinesterase Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
